molecular formula C23H26Cl2N2O3 B13840896 4-Hydroxymethyl Loratadine Hydrochloride

4-Hydroxymethyl Loratadine Hydrochloride

Cat. No.: B13840896
M. Wt: 449.4 g/mol
InChI Key: QHHOSTZBIZHFDK-UHFFFAOYSA-N
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Description

4-Hydroxymethyl Loratadine Hydrochloride is a derivative of Loratadine, a well-known non-sedating antihistamine used to treat allergic reactions. This compound is characterized by the presence of a hydroxymethyl group attached to the Loratadine structure, enhancing its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxymethyl Loratadine involves the substitution of the pyridine moiety of Loratadine. The process begins with the conversion of Loratadine to its N-oxide form, followed by the formation of N-methoxypyridinium salt. Cyanide nucleophilic substitution is then employed to produce the corresponding nitriles, which are subsequently separated by chromatography .

Industrial Production Methods: Industrial production of 4-Hydroxymethyl Loratadine Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the formation of impurities and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxymethyl Loratadine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

4-Hydroxymethyl Loratadine Hydrochloride acts as a selective inverse agonist for peripheral histamine H1-receptors. By blocking the binding of histamine to these receptors, it effectively halts the allergic reaction cascade. This selective targeting ensures minimal sedative effects, making it a preferred choice for allergy relief .

Properties

Molecular Formula

C23H26Cl2N2O3

Molecular Weight

449.4 g/mol

IUPAC Name

ethyl 4-[13-chloro-7-(hydroxymethyl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene]piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C23H25ClN2O3.ClH/c1-2-29-23(28)26-11-8-15(9-12-26)21-19-6-4-18(24)13-16(19)3-5-20-17(14-27)7-10-25-22(20)21;/h4,6-7,10,13,27H,2-3,5,8-9,11-12,14H2,1H3;1H

InChI Key

QHHOSTZBIZHFDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)CO)C=C(C=C3)Cl)CC1.Cl

Origin of Product

United States

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